molecular formula C14H22N2O2 B5657486 1-(2,4-dimethoxybenzyl)-4-methylpiperazine

1-(2,4-dimethoxybenzyl)-4-methylpiperazine

Cat. No. B5657486
M. Wt: 250.34 g/mol
InChI Key: FDWUACWVIJVFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethoxybenzyl)-4-methylpiperazine, also known as DMMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMMP is a piperazine derivative that has been synthesized for its potential use as a research tool in the study of various biological processes.

Mechanism of Action

1-(2,4-dimethoxybenzyl)-4-methylpiperazine has been shown to act as a ligand for the dopamine transporter and the sigma-1 receptor. It binds to these receptors and modulates their activity, leading to changes in the levels of dopamine and other neurotransmitters in the brain. 1-(2,4-dimethoxybenzyl)-4-methylpiperazine has also been shown to inhibit the reuptake of dopamine, leading to an increase in its levels in the brain.
Biochemical and Physiological Effects
1-(2,4-dimethoxybenzyl)-4-methylpiperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, leading to an increase in mood and energy levels. It has also been shown to decrease anxiety and depression in animal models.

Advantages and Limitations for Lab Experiments

1-(2,4-dimethoxybenzyl)-4-methylpiperazine has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable and can be stored for long periods of time without degradation. However, 1-(2,4-dimethoxybenzyl)-4-methylpiperazine has some limitations as a research tool. It has a relatively low affinity for its target receptors, which can make it difficult to achieve the desired effects at low concentrations. It also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are a number of future directions for the study of 1-(2,4-dimethoxybenzyl)-4-methylpiperazine. One area of research is the development of more potent and selective ligands for the dopamine transporter and sigma-1 receptor. Another area of research is the study of the long-term effects of 1-(2,4-dimethoxybenzyl)-4-methylpiperazine on brain function and behavior. Finally, the potential therapeutic applications of 1-(2,4-dimethoxybenzyl)-4-methylpiperazine in the treatment of psychiatric disorders such as depression and anxiety should be explored.
Conclusion
In conclusion, 1-(2,4-dimethoxybenzyl)-4-methylpiperazine is a chemical compound that has potential applications as a research tool in the study of various biological processes. It has been shown to interact with the dopamine transporter and sigma-1 receptor, leading to changes in neurotransmitter levels in the brain. 1-(2,4-dimethoxybenzyl)-4-methylpiperazine has a number of advantages for lab experiments, but also has some limitations. Future research should focus on the development of more potent and selective ligands for its target receptors, as well as the study of its long-term effects and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(2,4-dimethoxybenzyl)-4-methylpiperazine involves the reaction of 2,4-dimethoxybenzaldehyde with 4-methylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

1-(2,4-dimethoxybenzyl)-4-methylpiperazine has been used as a research tool in the study of various biological processes. It has been shown to interact with the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. 1-(2,4-dimethoxybenzyl)-4-methylpiperazine has also been used to study the role of the sigma-1 receptor in the modulation of pain and anxiety.

properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-15-6-8-16(9-7-15)11-12-4-5-13(17-2)10-14(12)18-3/h4-5,10H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWUACWVIJVFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxybenzyl)-4-methylpiperazine

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